molecular formula C20H25BrN2O2 B010292 Ethanaminium, N,N-diethyl-N-methyl-2-oxo-2-(9H-xanthen-9-ylamino)-, bromide (1:1) CAS No. 102571-21-1

Ethanaminium, N,N-diethyl-N-methyl-2-oxo-2-(9H-xanthen-9-ylamino)-, bromide (1:1)

Cat. No.: B010292
CAS No.: 102571-21-1
M. Wt: 405.3 g/mol
InChI Key: HIIBYEWJDPOSHF-UHFFFAOYSA-N
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Description

Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide is a quaternary ammonium compound known for its unique structure and properties. It is characterized by the presence of a xanthenyl group, which imparts specific chemical and physical properties to the compound. This compound is used in various scientific research applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide typically involves the quaternization of a tertiary amine with a halocarbon. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete quaternization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ammonium compounds .

Scientific Research Applications

Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.

    Medicine: Research is ongoing into its potential use as an antimicrobial agent in medical applications.

    Industry: It is used in the formulation of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide involves its interaction with microbial cell membranes. The compound’s quaternary ammonium structure allows it to integrate into the lipid bilayer of cell membranes, disrupting their integrity and leading to cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with strong antimicrobial properties.

    Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.

    Tetraethylammonium bromide: Known for its use in phase-transfer catalysis.

Uniqueness

Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide is unique due to the presence of the xanthenyl group, which imparts specific chemical properties that are not found in other quaternary ammonium compounds. This makes it particularly useful in certain applications where these properties are advantageous .

Properties

CAS No.

102571-21-1

Molecular Formula

C20H25BrN2O2

Molecular Weight

405.3 g/mol

IUPAC Name

diethyl-methyl-[2-oxo-2-(9H-xanthen-9-ylamino)ethyl]azanium;bromide

InChI

InChI=1S/C20H24N2O2.BrH/c1-4-22(3,5-2)14-19(23)21-20-15-10-6-8-12-17(15)24-18-13-9-7-11-16(18)20;/h6-13,20H,4-5,14H2,1-3H3;1H

InChI Key

HIIBYEWJDPOSHF-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13.[Br-]

Canonical SMILES

CC[N+](C)(CC)CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13.[Br-]

Synonyms

diethyl-methyl-(9H-xanthen-9-ylcarbamoylmethyl)azanium bromide

Origin of Product

United States

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